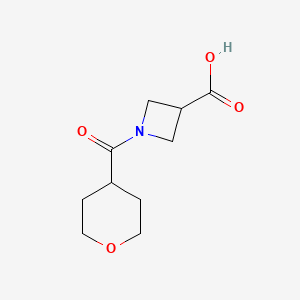

1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxane-4-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-9(7-1-3-15-4-2-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCXXVUQFPUEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxane 4 Carbonyl Azetidine 3 Carboxylic Acid and Its Precursors

Strategies for the Construction of the Azetidine-3-carboxylic Acid Core

The synthesis of the azetidine-3-carboxylic acid core is a challenging endeavor due to the inherent ring strain of the four-membered azetidine (B1206935) heterocycle. nih.gov Several key strategies have been devised to overcome this, including intramolecular cyclization, the reduction of β-lactams, and subsequent N-substitution.

Intramolecular Cyclization Approaches for Azetidine Ring Formation.nih.govrsc.orgrsc.orgrsc.orgorganic-chemistry.org

Intramolecular cyclization is a prominent method for forming the azetidine ring. nih.gov This approach involves the formation of a carbon-nitrogen bond within a single molecule to create the cyclic structure.

A common and effective method for constructing the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cn In this process, a nitrogen atom within a molecule acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group to form the cyclic structure. nih.gov For instance, the cyclization of γ-amino alcohols can be promoted by converting the hydroxyl group into a good leaving group, such as a tosylate, followed by intramolecular amination. rsc.org This strategy has been successfully employed in the synthesis of various functionalized azetidines. rsc.orgorganic-chemistry.org

A specific example involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by an intramolecular cyclization with an amine like benzylamine (B48309) to form the azetidine ring. google.com This is followed by decarboxylation to yield the mono-acid azetidine. google.comscispace.com

Below is a table summarizing various nucleophilic displacement reactions for azetidine ring formation:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| γ-amino alcohol | Tosyl chloride, Base | N-substituted azetidine | Varies | rsc.org |

| Diethyl bis(hydroxymethyl)malonate | Triflic anhydride, Benzylamine | N-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester | High | google.comscispace.com |

| N-alkenylsulfonamides | tert-Butyl hypoiodite | N-sulfonylazetidines | Good | organic-chemistry.org |

Base-promoted cyclization is another key technique for forming the azetidine ring. This method often involves the deprotonation of a nitrogen atom, increasing its nucleophilicity and facilitating the subsequent intramolecular attack on an electrophilic carbon. rsc.org For example, the treatment of dibromo amino esters with a base can lead to the formation of aziridines, which can then be isomerized to azetidines. rsc.org Strong bases like lithium hexamethyldisilazide (LiHMDS) are sometimes required, especially when electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom. rsc.org

The table below illustrates examples of base-promoted cyclization for azetidine synthesis:

| Starting Material | Base | Key Intermediate/Product | Conditions | Reference |

| Dibromo amino esters | Various | Aziridines/Azetidines | Varies | rsc.org |

| γ-amino alcohol derivative | LiHMDS | 1-alkyl-2-(trifluoromethyl)azetidines | THF, reflux | rsc.org |

The thermal isomerization of aziridines presents a viable route to obtaining azetidines. rsc.org Kinetically favored aziridines can be converted to the thermodynamically more stable azetidines through heating. researchgate.net For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized via the thermal isomerization of the corresponding aziridines by refluxing in dimethyl sulfoxide (B87167) (DMSO) at 70 °C. rsc.org This method provides a pathway to functionalized azetidines that can be further modified through nucleophilic substitution. researchgate.net

Reduction of β-Lactams for Azetidine Ring Generation.rsc.org

The reduction of β-lactams (azetidin-2-ones) offers a straightforward and efficient pathway to the azetidine core. magtech.com.cnnih.gov β-Lactams are readily accessible through various synthetic methods, including the Staudinger cycloaddition. nih.gov Selective reduction of the lactam carbonyl group, while preserving the ring structure, yields the corresponding azetidine. Reagents such as monochloroalane (AlH2Cl) or dichloroalane (AlHCl2) have been shown to be effective for this transformation, providing enantiopure azetidines from enantiopure β-lactams. nih.gov This method is particularly valuable as it allows for the stereocontrolled synthesis of chiral azetidines.

Reductive Amination Strategies for N-Substitution on Azetidine-3-carboxylic acid.nih.gov

Once the azetidine-3-carboxylic acid core is synthesized, the introduction of the oxane-4-carbonyl group is typically achieved through an acylation reaction. However, related N-substitution strategies like reductive amination are crucial for creating a diverse range of analogs. Reductive amination involves the reaction of the secondary amine of the azetidine ring with a carbonyl compound, such as an aldehyde or ketone, in the presence of a reducing agent. wikipedia.org This process forms an intermediate iminium ion, which is then reduced to the corresponding tertiary amine.

While direct acylation is used for 1-(oxane-4-carbonyl)azetidine-3-carboxylic acid, reductive amination is a key strategy for attaching other substituents to the azetidine nitrogen. For instance, N-Boc-3-azetidinone can undergo reductive amination with various amines to introduce a wide array of substituents at the 3-position. rsc.org More broadly, reductive amination of carboxylic acids with amines provides a powerful method for N-alkylation. nih.govkuleuven.be This two-step, one-pot process often utilizes a silane-mediated amidation followed by a catalyzed reduction of the resulting amide. nih.gov

Synthesis of the Oxane-4-carbonyl Moiety

The oxane-4-carbonyl portion of the target molecule is derived from tetrahydropyran-4-carboxylic acid, also known as oxane-4-carboxylic acid. chemspider.comnih.gov Its synthesis requires the construction of the six-membered tetrahydropyran (B127337) (THP) ring followed by the installation of the carboxylic acid functionality at the C4 position.

The tetrahydropyran (THP) ring is a common motif in natural products, and numerous methods for its construction have been developed. researchgate.netrsc.org Key strategies often rely on intramolecular cyclization reactions. rsc.org

Common approaches for THP ring synthesis include:

Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-substituted THP. ntu.edu.sgorganic-chemistry.org

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde to construct the dihydropyran ring, which can be subsequently reduced. researchgate.net

Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols, where the hydroxyl group attacks the epoxide, can selectively form the six-membered THP ring under specific catalytic conditions. nih.gov

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a widely used method for forming the THP ring. researchgate.netrsc.org

Ring-Closing Metathesis (RCM): The use of Grubbs-type catalysts on an acyclic diene precursor containing an oxygen atom in the chain can efficiently form the cyclic ether. rsc.org

Once the oxane ring is formed, or during its formation, a carboxylic acid or a precursor group must be installed at the 4-position.

One commercially viable, three-step synthesis starts from diethyl malonate. ijprajournal.com

Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst (TBAB) to form diethyl tetrahydropyran-4,4-dicarboxylate.

Hydrolysis: The resulting diester is hydrolyzed using a strong base like sodium hydroxide (B78521) to yield tetrahydropyran-4,4-dicarboxylic acid.

Decarboxylation: The dicarboxylic acid is carefully heated, often in a high-boiling solvent like xylene or paraffin (B1166041) oil, to induce controlled decarboxylation, affording the final tetrahydropyran-4-carboxylic acid with yields around 80-85%. ijprajournal.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield (%) |

| 1 | Diethyl malonate, Bis(2-chloroethyl) ether | Base, TBAB | Diethyl tetrahydropyran-4,4-dicarboxylate | >90 |

| 2 | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH, H₂O | Tetrahydropyran-4,4-dicarboxylic acid | ~95 |

| 3 | Tetrahydropyran-4,4-dicarboxylic acid | Xylene, 120-130 °C | Tetrahydropyran-4-carboxylic acid | 80-85 |

Data compiled from reference ijprajournal.com.

An alternative approach involves a Strecker-type synthesis starting from tetrahydropyran-4-one. patsnap.com The ketone is reacted with sodium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate. This intermediate is subsequently hydrolyzed under basic conditions (e.g., NaOH) to yield 4-amino-tetrahydropyran-4-carboxylic acid. While this method installs both an amine and a carboxylic acid, it demonstrates a viable route for functionalizing the C4 position starting from the corresponding ketone.

Coupling Reactions for the Formation of the 1-(Oxane-4-carbonyl)azetidine Linkage

The formation of the amide bond in this compound is typically achieved through standard peptide coupling reactions. These reactions involve the activation of the carboxylic acid group of oxane-4-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine of the azetidine-3-carboxylic acid ring.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. This is commonly achieved in one of two ways: conversion to a more reactive species such as an acyl chloride, or the use of coupling reagents that form a highly reactive intermediate in situ.

A common and effective method for the synthesis of this compound involves the reaction of an activated derivative of oxane-4-carboxylic acid with a protected form of azetidine-3-carboxylic acid, such as its methyl or ethyl ester. The ester protecting group on the azetidine moiety prevents unwanted side reactions and can be removed in a final step to yield the desired product.

Acyl Chloride Method:

One of the most traditional and robust methods for amide bond formation is through the use of an acyl chloride. wikipedia.orgchemguide.co.uk Oxane-4-carboxylic acid can be converted to the more reactive oxane-4-carbonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukcommonorganicchemistry.com The resulting acyl chloride is then reacted with the azetidine precursor, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. fishersci.co.ukcommonorganicchemistry.com

Coupling Reagent Method:

A milder and often more convenient approach involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine. peptide.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then readily attacked by the amine. Commonly used coupling reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.com Other modern coupling reagents include phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general reaction scheme for the coupling of oxane-4-carboxylic acid and a protected azetidine-3-carboxylic acid ester using a coupling reagent is as follows:

Figure 1: General scheme for the amide coupling of oxane-4-carboxylic acid and an azetidine-3-carboxylic acid ester.

A variety of solvents can be employed for these coupling reactions, with dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) being common choices. The reaction temperature is typically maintained between 0 °C and room temperature to ensure optimal reaction rates and minimize degradation of the reactants and products.

Below is a table summarizing representative, albeit hypothetical, results for the synthesis of a protected precursor to this compound using various common coupling methods.

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | SOCl₂ | Triethylamine | DCM | 4 | 85 |

| 2 | EDC/HOBt | DIPEA | DMF | 12 | 92 |

| 3 | HATU | DIPEA | DCM | 6 | 95 |

| 4 | DCC/DMAP | None | DCM | 10 | 88 |

This table presents hypothetical data based on typical outcomes for similar amide coupling reactions.

While amide bond formation is the most direct and widely employed strategy for the synthesis of this compound, the exploration of alternative linking chemistries is an active area of research in medicinal chemistry to access novel analogs with potentially different physicochemical and biological properties.

One potential alternative could be reductive amination . This would require the chemical modification of one of the precursors. For instance, oxane-4-carboxylic acid could be reduced to the corresponding aldehyde, oxane-4-carbaldehyde. This aldehyde could then react with the secondary amine of azetidine-3-carboxylic acid (or its ester) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield a tertiary amine linkage. This would result in a methylene (B1212753) bridge between the oxane ring and the azetidine nitrogen, producing 1-(oxan-4-ylmethyl)azetidine-3-carboxylic acid, a structural analog of the target compound.

Another theoretical approach could involve the formation of a sulfonamide linkage . This would necessitate the conversion of oxane-4-carboxylic acid to oxane-4-sulfonyl chloride. The subsequent reaction of this sulfonyl chloride with azetidine-3-carboxylic acid would yield the corresponding sulfonamide. Sulfonamides are known to be good bioisosteres of amides and could offer different biological activities.

While these alternative linking strategies are chemically feasible, they would result in molecules that are structurally distinct from this compound. The amide linkage remains the most direct and synthetically efficient method for the preparation of the title compound, leveraging a vast and well-established toolbox of chemical reactions. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Azetidine (B1206935) Ring within 1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid

The four-membered azetidine ring is a key feature influencing the compound's reactivity. Its strained nature is a driving force for several chemical transformations. rsc.orgrsc.org

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various nucleophiles. researchgate.netmagtech.com.cn These reactions are often regioselective, with the point of cleavage influenced by the substituents on the ring. magtech.com.cn The presence of the N-acyl group, in this case, the oxane-4-carbonyl group, can influence the reactivity and regioselectivity of the ring opening. N-acylazetidines can undergo addition of organometallic reagents to the amide carbonyl, leading to the formation of ketones via a stable tetrahedral intermediate. organic-chemistry.orgacs.org This reactivity is controlled by the pyramidalization of the amide nitrogen and the strain of the four-membered ring. organic-chemistry.orgacs.org

Pathways for derivatization following ring-opening can lead to a variety of acyclic structures with diverse functionalities. For instance, nucleophilic attack can result in the formation of γ-amino acid derivatives, which are valuable building blocks in medicinal chemistry. The specific conditions and the nature of the nucleophile will determine the final product.

The reactivity of azetidines is largely driven by their considerable ring strain. rsc.orgrsc.orgresearchgate.net This strain, while making the ring more reactive than five- or six-membered rings, also provides a degree of stability that allows for easier handling compared to the more strained aziridines. rsc.org The ring strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This inherent energy facilitates reactions that lead to the relief of this strain, such as ring-opening. researchgate.net

The presence of the N-acyl group in this compound can further modulate the ring's reactivity. The electron-withdrawing nature of the carbonyl group can affect the electron density on the nitrogen atom and influence the susceptibility of the ring to nucleophilic attack.

Transformations Involving the Carboxylic Acid Group of this compound

The carboxylic acid group at the 3-position of the azetidine ring is a versatile functional handle for a variety of chemical transformations.

Decarboxylation of azetidine-3-carboxylic acids can be achieved under certain conditions, leading to the formation of the corresponding azetidine. This process typically requires heat and can be facilitated by the presence of specific catalysts or by converting the carboxylic acid to a more suitable leaving group. wipo.int For instance, photoredox catalysis has been employed to generate carbon-centered radicals from carboxylic acid precursors via decarboxylation under mild conditions. digitellinc.com This method has been used to generate radicals from 3-aryl-3-carboxylic acid oxetane and azetidine precursors. digitellinc.com

The mechanism of decarboxylation often involves the formation of a carbanion or a radical intermediate at the 3-position of the azetidine ring, which is then protonated or undergoes further reaction to yield the final product. The stability of this intermediate plays a crucial role in the feasibility of the decarboxylation reaction.

The carboxylic acid group readily undergoes esterification and amidation reactions, providing avenues for further functionalization of the molecule. researchgate.net

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. libretexts.orgyoutube.comyoutube.com This reaction is typically reversible, and reaction conditions can be manipulated to favor product formation. libretexts.org

Amidation: Reaction with an amine, often in the presence of a coupling agent or under thermal conditions, yields the corresponding amide. libretexts.orgyoutube.com These reactions are fundamental in peptide synthesis and for the introduction of diverse substituents.

These functionalization reactions allow for the modification of the physicochemical properties of the parent compound and the introduction of new pharmacologically relevant moieties.

Reactivity of the Oxane Moiety within the Compound

However, under harsh acidic or oxidative conditions, the ether linkage in the oxane ring could potentially be cleaved. For instance, strong oxidizing agents can lead to the oxidation of C-H bonds, although this typically requires specific reagents and conditions. acs.org The reactivity of the oxane ring itself is significantly lower than that of the azetidine ring or the carboxylic acid group, making it a stable component of the molecule under most synthetic transformations targeting the other functional groups.

Interactive Data Table: Reactivity Summary

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Azetidine Ring | Ring-Opening | Nucleophiles (e.g., organometallics) | γ-Amino acid derivatives, ketones |

| Carboxylic Acid | Decarboxylation | Heat, Photoredox catalysis | Azetidine |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent/Heat | Amide |

| Oxane Moiety | Generally Unreactive | - | - |

Potential for Further Heterocycle Functionalization

The structure of this compound offers multiple sites for subsequent chemical modification, a critical aspect for its application in medicinal chemistry and materials science. The azetidine ring, in particular, is a target for late-stage functionalization, primarily through the activation of its C-H bonds. nih.gov

Modern synthetic methods have enabled the stereocontrolled functionalization of saturated heterocycles. nih.gov Palladium-catalyzed C(sp³)–H activation, for example, has been successfully applied to N-protected azetidine-2-carboxylic acid derivatives to introduce aryl groups. nih.gov This strategy could potentially be adapted to the C2 and C4 positions of the azetidine ring in the title compound. The N-acyl group, analogous to common N-Boc or N-Cbz protecting groups, can direct the metal catalyst to adjacent C-H bonds, facilitating site-selective arylation. nih.govnih.gov Following such a transformation, the resulting arylated intermediates can be diversified through various cross-coupling protocols, including Suzuki and Negishi reactions. nih.gov

Another established route for functionalization involves the synthesis of halo-azetidine intermediates. nih.govresearchgate.net For instance, the preparation of an alkyl 3-bromoazetidine-3-carboxylate creates a useful electrophilic center at the C3 position. nih.govrsc.org This bromo-substituted derivative serves as a versatile precursor for a range of nucleophilic substitution reactions, allowing the introduction of carbon, nitrogen, oxygen, and sulfur-based functional groups. nih.govresearchgate.net This approach provides a pathway to a diverse library of conformationally constrained β-amino acid derivatives. researchgate.net

The table below summarizes representative conditions for the functionalization of azetidine cores, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / AgOAc | Direct introduction of aryl groups at C-H bonds adjacent to the N-acyl group. | Functionalization at C2/C4 positions. | nih.gov |

| Nucleophilic Substitution | - (via 3-bromo intermediate) | Introduction of diverse nucleophiles at the C3 position. | Functionalization at the C3 position. | nih.gov |

| Intramolecular C–H Amination | Palladium(II) catalysis | Formation of functionalized azetidines from acyclic precursors. | Synthesis of complex azetidine scaffolds. | rsc.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms behind the formation and reaction of the azetidine core is crucial for controlling reaction outcomes and designing new synthetic routes.

Radical Reaction Mechanisms in Strained Azetidine and Oxetane Systems

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) profoundly influences its reactivity, particularly in radical reactions. rsc.org Strained heterocycles are a versatile class of radical precursors. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and its application to strained rings like azetidines has yielded important mechanistic insights. researchgate.netdigitellinc.com

One key transformation involves the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids, which are structural analogs of the title compound. researchgate.netdigitellinc.com In this process, a photocatalyst absorbs visible light and enters an excited state, enabling it to act as a single-electron oxidant. The catalyst oxidizes the carboxylate of the azetidine precursor, leading to the formation of a carboxyl radical that rapidly undergoes decarboxylation to generate a tertiary radical at the C3 position. digitellinc.com

Computational and experimental studies have shown that the stability and reactivity of this radical are dictated by the ring strain. researchgate.net Compared to less-strained benzylic radicals (e.g., in cyclobutane systems), the radical on the azetidine ring is less stable. researchgate.netdigitellinc.com This decreased stability makes subsequent reaction pathways, such as Giese additions to Michael acceptors, more favorable and often irreversible, reducing undesired side reactions like radical dimerization. researchgate.net The unique reactivity of strained azetidine radicals allows them to participate in productive C-C bond-forming reactions that are challenging for more stable, non-strained radicals. digitellinc.com

Cycloaddition Mechanisms for Heterocycle Construction

The construction of the azetidine ring itself is most efficiently achieved through [2+2] cycloaddition reactions. nih.govmdpi.com The two predominant mechanistic pathways are the Staudinger synthesis and the aza Paternò–Büchi reaction.

Staudinger Synthesis: This reaction involves the formal [2+2] cycloaddition of an imine with a ketene to form a β-lactam (2-azetidinone), a close relative of the azetidine ring. organic-chemistry.orgwikipedia.org The mechanism is widely accepted to be a stepwise process rather than a concerted cycloaddition. mdpi.comacs.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen onto the electrophilic sp-hybridized carbon of the ketene. organic-chemistry.orgacs.org This forms a zwitterionic intermediate.

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. acs.org

The stereochemical outcome (cis vs. trans) of the final product is determined by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org

Aza Paternò–Büchi Reaction: This is a photochemical [2+2] cycloaddition between an imine and an alkene. nih.govrsc.org The development of this reaction has been challenging due to the rapid, non-productive E/Z isomerization of the imine from its excited state. researchgate.netresearchgate.net Modern protocols overcome this by using visible-light photocatalysis to selectively activate the alkene component via triplet energy transfer. nih.govresearchgate.net

Photosensitization: An iridium-based photocatalyst absorbs visible light and transfers its energy to the alkene, promoting it to a triplet excited state. rsc.orgnih.gov

Cycloaddition: The excited alkene then reacts with the ground-state imine (or an imine precursor like an oxime) in a stepwise manner, likely involving a diradical intermediate, to form the azetidine ring. researchgate.netnih.gov

This photocatalytic approach allows the reaction to proceed under mild conditions with a broad substrate scope, providing access to highly functionalized azetidines. nih.gov

| Mechanism | Reactants | Key Intermediate | Stereocontrol Factor | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Imine + Ketene | Zwitterion | Rate of ring closure vs. intermediate isomerization. | organic-chemistry.orgacs.org |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Triplet state alkene / Diradical | Approach of reactants during cycloaddition. | researchgate.netnih.gov |

Kinetic and Mechanistic Studies of Carboxylic Acid Coupling Reactions

The carboxylic acid group at the C3 position of this compound is a key functional handle for derivatization, most commonly through amide bond formation. qyaobio.com This transformation, central to peptide synthesis, follows a nucleophilic acyl substitution mechanism. youtube.com

The direct reaction between a carboxylic acid and an amine is generally slow. youtube.com Therefore, the reaction requires the use of coupling reagents to "activate" the carboxyl group, converting the hydroxyl into a better leaving group and increasing the electrophilicity of the carbonyl carbon. youtube.comuni-kiel.de

Activation: Common coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP) react with the carboxylic acid to form a highly reactive O-acylisourea or a similar activated intermediate. uni-kiel.de

Nucleophilic Attack: An amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com

Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (e.g., dicyclohexylurea) and forming the stable amide bond. youtube.com

In the context of peptides, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to minimize side reactions and suppress racemization at the adjacent chiral center. uni-kiel.de While the fundamental mechanism is consistent, the kinetics of coupling reactions involving strained amino acids like azetidine-3-carboxylic acid can be influenced by the unique geometric constraints of the ring. The rigid structure of the azetidine ring can affect the accessibility of the carboxyl group and the stability of reaction intermediates, potentially altering reaction rates compared to acyclic or less-strained amino acids. nih.gov Studies on peptides containing azetidine-2-carboxylic acid have shown that the strained ring significantly perturbs the peptide backbone conformation, which would similarly influence the transition state energies of coupling reactions. nih.gov

Structure Function Relationships and Molecular Design Principles

Conformational Analysis of Azetidine (B1206935) and Oxane Scaffolds

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain forces the bond angles within the ring to deviate from the ideal tetrahedral angle of 109.5 degrees, leading to a puckered, non-planar conformation. This puckering is not static; the ring can undergo a dynamic inversion process. However, the energy barrier for this inversion is influenced by the substituents attached to the ring. The strain in the azetidine ring can also make it susceptible to ring-opening reactions under certain conditions. acs.orgnih.gov

Azetidine-3-carboxylic acid is considered a conformationally constrained analog of the amino acid proline. lifechemicals.com Proline's five-membered ring restricts the phi (φ) torsion angle of the peptide backbone, significantly influencing the secondary structure of proteins. The smaller, four-membered ring of azetidine imposes even stricter constraints on this angle. nih.gov This rigidity can be advantageous in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. By incorporating an azetidine-3-carboxylic acid moiety, medicinal chemists can lock a peptide-like molecule into a specific conformation that is optimal for binding to a biological target. nih.govnih.gov This pre-organization can lead to increased potency and selectivity, as well as improved metabolic stability compared to more flexible, linear peptides. lifechemicals.com The azetidine scaffold serves as a valuable tool for creating peptides with well-defined three-dimensional structures. nih.govnih.gov

Pseudoproline and Peptidomimetic Applications of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid and its derivatives fall under the classification of pseudoprolines, which are proline analogs with modified ring structures. These building blocks are instrumental in the field of peptidomimetics. The incorporation of azetidine-based amino acids can induce specific turns in peptide chains, such as γ-turns, which are different from the β-turns often induced by proline. nih.gov This ability to dictate peptide conformation allows for the rational design of molecules with tailored biological activities.

The constrained nature of the azetidine ring can also enhance the proteolytic stability of peptides, as the unusual structure can be less recognizable by proteases, the enzymes that degrade peptides in the body. This increased stability is a crucial factor in developing peptide-based drugs with improved pharmacokinetic properties. Azetidine derivatives have been successfully incorporated into a variety of bioactive compounds, demonstrating their utility as proline surrogates in medicinal chemistry. rsc.orglifechemicals.com

Influence of the Oxane-4-carbonyl Substitution on Molecular Recognition Characteristics

The oxane-4-carbonyl group attached to the nitrogen atom of the azetidine ring plays a significant role in defining the molecular recognition properties of 1-(oxane-4-carbonyl)azetidine-3-carboxylic acid. This substituent introduces several key features:

Steric Bulk : The six-membered oxane ring adds considerable steric bulk to the molecule, which can influence how it fits into the binding pocket of a target protein.

Hydrogen Bonding : The oxygen atom within the oxane ring and the carbonyl oxygen can act as hydrogen bond acceptors, forming specific interactions with hydrogen bond donors on a biological target.

The specific orientation of the oxane ring relative to the azetidine ring will determine the spatial arrangement of these features, creating a unique three-dimensional pharmacophore that can be recognized by a specific biological target. The combination of the conformationally rigid azetidine core and the functionalized oxane substituent provides a powerful platform for designing molecules with precise molecular recognition capabilities.

Computational Chemistry Approaches in Predicting and Explaining Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at the atomic level. mit.edu Techniques such as quantum mechanics calculations and molecular dynamics simulations can be used to:

Predict Conformational Preferences : Computational models can determine the most stable conformations of the azetidine and oxane rings and predict the energy barriers between different conformations. researchgate.net

Analyze Electronic Properties : These methods can calculate the distribution of electron density within the molecule, identifying regions that are likely to engage in electrostatic interactions or hydrogen bonding. researchgate.net

Simulate Molecular Docking : Molecular docking simulations can predict how the molecule will bind to a specific protein target, providing insights into the key interactions that stabilize the complex. researchgate.net This can help in understanding the structure-activity relationships of a series of related compounds.

Guide Synthetic Efforts : By predicting the reactivity of different sites on the molecule, computational chemistry can help chemists design more efficient synthetic routes to new derivatives. thescience.dev

Recent studies have demonstrated the successful use of computational modeling to guide the synthesis of complex azetidine-containing molecules by predicting which reactants are most likely to be successful. mit.eduthescience.dev These computational approaches are invaluable for rational drug design, allowing for the in-silico screening of virtual libraries of compounds and the optimization of lead candidates before they are synthesized in the laboratory.

Stereoselective Synthesis and Control of Chiral Properties of Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of this compound and its derivatives is crucial for their application in medicinal chemistry. The azetidine ring in this compound contains a chiral center at the 3-position.

Numerous methods have been developed for the stereoselective synthesis of substituted azetidines. acs.orgnih.gov These approaches often employ chiral auxiliaries, catalysts, or starting materials to control the formation of the desired stereoisomer. acs.orgrsc.org For example, enantiomerically pure starting materials can be used to construct the azetidine ring with a defined stereochemistry. rsc.orgljmu.ac.uk Asymmetric catalysis, using chiral metal complexes or organocatalysts, can also be employed to introduce chirality in a controlled manner. nih.govnih.gov

The ability to control the stereochemistry at the C3 position of the azetidine ring, as well as any chiral centers in the oxane ring or other substituents, is essential for exploring the structure-activity relationships of these compounds and for developing potent and selective drug candidates.

Interactive Data Tables

Table 1: Conformational and Energetic Properties of Azetidine and Related Rings

| Ring System | Ring Size | Ring Strain (kcal/mol) | Key Conformational Features |

| Aziridine | 3 | ~27.7 | Highly strained, planar |

| Azetidine | 4 | ~25.4 rsc.org | Puckered, dynamic inversion |

| Pyrrolidine | 5 | ~5.4 | Envelope and twist conformations |

| Piperidine | 6 | ~0 | Stable chair conformation |

| Oxane | 6 | Low | Stable chair conformation |

Advanced Applications in Chemical Biology and Material Science Research

Utilization as Chemical Probes for Investigating Biological Systems

While direct utilization of 1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid as a chemical probe is not extensively documented in publicly available research, its structural components suggest a potential role in the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems. pitt.edu The design of effective chemical probes often involves the incorporation of rigid scaffolds to control molecular conformation and presentation of functional groups for specific interactions with biological targets.

The azetidine (B1206935) ring of this compound provides a rigid framework that can be used to mimic or disrupt specific molecular recognition events. nih.govmdpi.com By functionalizing the carboxylic acid or by modifying the oxane ring, researchers could potentially develop probes to investigate enzyme active sites, protein-protein interactions, or receptor binding pockets. The polarity imparted by the oxane and carboxylic acid groups could also influence the probe's solubility and cellular uptake, which are critical properties for their use in living systems. nih.govnih.gov For instance, fluorescent dyes or affinity tags could be attached to create probes for imaging or pull-down assays, enabling the visualization and identification of cellular targets.

Role in the Design of Novel Peptidomimetics and Foldamers

The conformationally constrained nature of the azetidine-3-carboxylic acid core makes it an attractive building block for the design of peptidomimetics and foldamers. mdpi.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to proteins and nucleic acids. nih.gov

In the context of foldamers, the regular incorporation of this compound into an oligomer chain could lead to the formation of novel, predictable three-dimensional structures. nih.govnih.gov The ability to control the folding of synthetic molecules opens up possibilities for creating functional macromolecules with applications in catalysis, molecular recognition, and materials science.

| Feature | Implication in Peptidomimetics and Foldamers |

| Constrained Azetidine Ring | Induces specific secondary structures (e.g., β-turns, helices), enhancing conformational stability and pre-organizing the molecule for target binding. |

| Oxane Moiety | Provides a flexible and polar side chain that can be modified to optimize interactions with biological targets. |

| Chirality | Allows for the synthesis of stereochemically defined peptidomimetics and foldamers, which is crucial for specific biological activity. |

| Chemical Tractability | The carboxylic acid handle facilitates straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. |

Application in Polymer Chemistry and Advanced Materials Development

The unique combination of a rigid heterocyclic core and a flexible ether linkage in this compound presents opportunities for its use in polymer chemistry and the development of advanced materials. The carboxylic acid functionality allows it to be used as a monomer in polymerization reactions, such as polyester (B1180765) or polyamide synthesis.

The incorporation of the azetidine and oxane rings into a polymer backbone could significantly influence the material's properties. The rigidity of the azetidine ring could enhance the thermal stability and mechanical strength of the polymer, while the flexible oxane component could improve its processability and solubility. Furthermore, the polarity of the oxane ring could increase the polymer's hydrophilicity and biocompatibility, making it suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.

While specific examples of polymers derived from this compound are not yet prevalent in the literature, the principles of polymer design suggest its potential to contribute to the creation of novel materials with tailored properties.

Contribution to DNA-Encoded Libraries (DEL) Methodologies in Chemical Biology

DNA-Encoded Library (DEL) technology is a powerful platform for the discovery of new drug leads. nih.govncl.ac.uk DELs consist of vast collections of small molecules individually tagged with a unique DNA barcode, which allows for the simultaneous screening of millions or even billions of compounds against a biological target. nih.govresearchgate.netrsc.org The success of DEL technology relies heavily on the chemical diversity of the library, which is achieved through the use of a wide variety of chemical scaffolds and building blocks. ncl.ac.uk

This compound is a prime candidate for inclusion in DEL synthesis due to its unique three-dimensional structure and chemical functionality. mdpi.com The azetidine ring provides a rigid and underexplored scaffold that can introduce novel structural motifs into a library, increasing its chemical diversity. The carboxylic acid handle is compatible with standard DNA-compatible amide bond formation reactions, allowing for its straightforward incorporation into DELs. rsc.org

Future Research Directions and Uncharted Territories

Development of More Efficient and Sustainable Synthetic Routes for 1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid

Current synthetic strategies for constructing substituted azetidines often rely on multi-step sequences that may involve harsh reagents or protecting group manipulations. nih.gov Future research must prioritize the development of more efficient and environmentally benign routes to the title compound.

Key areas for investigation include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful method for synthesizing azetidines. acs.org Adapting this technology for the direct construction of the azetidine-3-carboxylic acid core from acyclic precursors could significantly shorten synthetic sequences and improve atom economy.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, offers a direct pathway to the azetidine (B1206935) skeleton under mild, visible-light-mediated conditions. rsc.orgnih.gov Research into the intermolecular cycloaddition of precursors related to the oxane and azetidine moieties could provide a novel, one-step approach to the core structure.

Flow Chemistry Synthesis: Transitioning key synthetic steps, such as the acylation of azetidine-3-carboxylic acid with an activated oxane-4-carboxylic acid derivative, to a continuous flow process could enhance reaction efficiency, safety, and scalability. chemrxiv.org This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity. chemrxiv.org

Bio-catalysis: The use of enzymes to perform key transformations, such as stereoselective cyclization or amide bond formation, represents a significant frontier in sustainable synthesis. Exploring enzymatic routes could provide access to enantiomerically pure versions of the target compound with minimal environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Palladium-Catalyzed C-H Amination | High atom economy, fewer steps, use of unactivated C-H bonds. acs.org | Development of suitable acyclic precursors and selective catalysts. |

| Aza Paternò-Büchi [2+2] Photocycloaddition | Mild reaction conditions (visible light), direct access to the azetidine ring. rsc.org | Controlling regioselectivity and identifying suitable alkene and imine precursors. |

| Continuous Flow Synthesis | Improved scalability, safety, and reaction control; potential for higher yields. chemrxiv.org | Optimization of reaction conditions and reactor design for multi-step sequences. |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign (aqueous media), mild conditions. | Discovering or engineering enzymes with the required substrate specificity and activity. |

Exploration of Novel Derivatization Strategies Beyond Current Paradigms

The core structure of this compound offers multiple points for diversification. Moving beyond standard amide couplings or esterifications of the carboxylic acid will be key to unlocking its full potential.

Future derivatization strategies could include:

Strain-Release Functionalization: The inherent ring strain of the azetidine core can be harnessed to drive unique chemical transformations. rsc.org Investigating strain-release couplings with various partners could lead to the formation of larger, more complex heterocyclic systems not accessible through traditional methods.

Late-Stage C-H Functionalization: Directing group-assisted C-H activation at the C2 position of the azetidine ring could enable the introduction of aryl, alkyl, or other functional groups with high precision. rsc.org This would allow for the rapid generation of diverse compound libraries from a common intermediate.

Decarboxylative Coupling: Photoredox-catalyzed decarboxylative reactions of the carboxylic acid moiety offer a mild and efficient way to form new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org Applying this strategy could enable the installation of alkyl or aryl groups at the C3 position, creating novel quaternary centers.

Oxane Ring Opening and Functionalization: While the tetrahydropyran (B127337) ring is generally stable, exploring selective ring-opening reactions under specific catalytic conditions could provide access to novel linear derivatives possessing dual functionality, which could then be used in polymerization or as complex ligands.

Investigation of Unprecedented Reactivity Patterns of the Core Structure

The interplay between the strained azetidine ring and the adjacent amide and carboxylic acid functionalities may give rise to unique and currently unknown reactivity. rsc.org A deeper investigation into the fundamental chemical behavior of this scaffold is warranted.

Areas for future exploration:

Conformational Control of Reactivity: The rigid azetidine ring restricts the conformational freedom of the molecule. nih.gov Research into how the conformation of the oxane ring and the orientation of the N-acyl group influence the reactivity of the carboxylic acid and the azetidine C-H bonds could lead to highly selective transformations.

Radical-Mediated Reactions: The stability and reactivity of radicals centered on strained rings can differ significantly from their acyclic counterparts. researchgate.net Investigating the generation and subsequent reactions of radicals at various positions on the azetidine ring could unveil novel bond-forming strategies.

Ring-Expansion Cascades: Developing catalytic systems that trigger a controlled ring expansion of the azetidine into larger, medicinally relevant heterocycles like pyrrolidines or piperidines would be a powerful synthetic tool. rsc.org This could involve a tandem ring-opening/recyclization sequence initiated by a single catalytic event.

Expanding Applications in Emerging Fields of Chemical Research

While azetidine-containing molecules are well-established in medicinal chemistry, the unique properties of this compound could be leveraged in other emerging fields. nih.govnih.gov

Potential new application areas include:

Peptidomimetics and Foldamers: The constrained geometry of the azetidine-3-carboxylic acid core makes it an excellent building block for creating peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures. rsc.orgresearchgate.net These could find applications as protein-protein interaction inhibitors or as novel biomaterials.

Development of Novel Polymers: The dicarboxylic acid nature (after derivatization of the azetidine nitrogen) or the amino acid character of the molecule could be exploited to synthesize novel polyamides or polyesters. The rigid, polar nature of the monomer unit could impart unique physical properties, such as thermal stability and selective permeability, to the resulting polymers.

Asymmetric Catalysis: Chiral derivatives of the title compound could be investigated as novel ligands for asymmetric metal catalysis. The defined stereochemistry and rigid backbone of the azetidine ring could create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in catalytic transformations.

| Emerging Field | Potential Role of the Compound | Key Properties Leveraged |

|---|---|---|

| Peptidomimetics/Foldamers | As a conformationally constrained building block to induce specific folding patterns. researchgate.net | Rigidity of the azetidine ring, defined stereochemistry. |

| Materials Science | As a monomer for the synthesis of specialty polyamides or polyesters. | Durable scaffold, polarity of the oxane and carbonyl groups. |

| Asymmetric Catalysis | As a chiral ligand for transition metal catalysts. | Rigid backbone, potential for stereochemical control. |

Advanced Spectroscopic and Structural Characterization Methodologies for Complex Derivatives

As more complex derivatives are synthesized, advanced characterization techniques will be essential to unambiguously determine their structure, stereochemistry, and conformational preferences.

Future research should incorporate:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, the application of more sophisticated techniques like ¹⁵N NMR could provide valuable insight into the electronic environment of the azetidine nitrogen. mdpi.com For complex derivatives, 2D NMR techniques such as NOESY and ROESY will be crucial for determining through-space correlations and defining the molecule's three-dimensional solution-state structure.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, infrared absorption frequencies, and stable conformations. fiveable.me Correlating these computational predictions with experimental data can provide a higher level of confidence in structural assignments and offer insights into the molecule's electronic properties.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for unambiguous structural and stereochemical determination. Systematic crystallographic studies of a series of derivatives could reveal key information about solid-state packing, intermolecular interactions, and the influence of different substituents on the core conformation.

Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. mdpi.comnih.gov Advanced techniques like tandem mass spectrometry (MS/MS) could be developed to study the fragmentation patterns of the core structure, potentially allowing for rapid structural elucidation of related analogs in complex mixtures.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing acylated azetidine-3-carboxylic acid derivatives like 1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid?

- Methodology : Synthesis typically involves multi-step organic reactions. A general approach includes:

Cyclization : Formation of the azetidine ring via base- or acid-catalyzed cyclization of precursors such as β-amino alcohols or haloamines .

Acylation : Introduction of the oxane-4-carbonyl group through coupling reactions (e.g., using EDC/HOBt or DCC) under inert conditions .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) to isolate the product, followed by characterization via NMR and mass spectrometry .

- Key Considerations : Reaction temperature, solvent choice (e.g., MeOH or DCM), and stoichiometric ratios significantly impact yield and purity. For example, reductive amination with NaBHCN in methanol/acetic acid is effective for stabilizing intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regioselectivity of substitution and hydrogen bonding patterns (e.g., δ 3.45–3.38 ppm for azetidine protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 222.20 for related analogs) .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of functional groups (e.g., hydrogen-bonding networks in crystal lattices) .

Advanced Research Questions

Q. How does the oxane-4-carbonyl moiety influence the biological activity of azetidine-3-carboxylic acid derivatives?

- Mechanistic Insights :

- Receptor Interactions : The oxane group may enhance lipophilicity, improving membrane permeability. Analogous compounds (e.g., S1P1 receptor agonists) show efficacy in β-arrestin recruitment assays, with % efficacy quantified relative to reference agonists .

- Hydrogen Bonding : The carbonyl group participates in H-bonding with target proteins (e.g., enzymes or receptors), as seen in crystallographic studies of related azetidine derivatives .

- Experimental Validation :

- In vitro Assays : Measure binding affinity (IC) using fluorescence polarization or surface plasmon resonance.

- In vivo Models : Pharmacokinetic studies in rodents to assess bioavailability and metabolic stability .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Process Optimization :

- Catalysis : Use of palladium or copper catalysts for regioselective coupling, reducing byproducts like dimerized intermediates .

- Temperature Control : Lower reaction temperatures (0–5°C) during acylation to prevent racemization or decomposition .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/acetic acid mixtures stabilize reductive amination steps .

- Analytical Monitoring : Real-time HPLC tracking to identify and quench side reactions (e.g., over-oxidation of the oxane group) .

Q. How do structural modifications (e.g., substituents on the oxane ring) alter the physicochemical properties of azetidine-3-carboxylic acid derivatives?

- Comparative Analysis :

- Substituent Effects : Electron-withdrawing groups (e.g., -F or -NO) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Conversely, bulky groups (e.g., cyclohexyl) may sterically hinder binding to biological targets .

- Solubility : Carboxylic acid groups improve aqueous solubility (~86.7 Ų polar surface area), while aromatic substituents reduce it .

- Data-Driven Design :

- QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ) with logP and IC values to predict bioactivity .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Recommended Assays :

Enzyme Inhibition : Fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases or proteases).

Cellular Uptake : Flow cytometry with fluorescently tagged analogs to quantify intracellular accumulation .

β-Arrestin Recruitment : For receptor agonists, use CHO-K1 cells expressing hS1P1-eGFP fusion proteins to quantify efficacy (% relative to reference compounds) .

Q. How can computational tools aid in the design of azetidine-3-carboxylic acid derivatives?

- Key Applications :

- Docking Studies : Predict binding modes to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Software like SwissADME to estimate permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hepatotoxicity) .

- Molecular Dynamics : Simulate conformational stability of the oxane-azetidine scaffold under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.